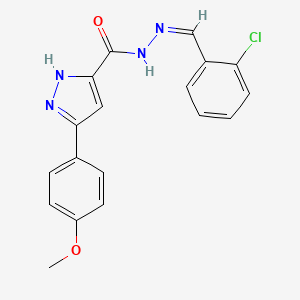
(Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as Cbz-pyrazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Cbz-pyrazole has been extensively studied for its ability to act as a potent inhibitor of certain enzymes and receptors, which makes it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
Corrosion Protection
Research has demonstrated the effectiveness of carbohydrazide-pyrazole compounds, including derivatives similar to the specified compound, in protecting mild steel against corrosion in acidic environments. These compounds exhibit high inhibition efficiency, suggesting their potential as corrosion inhibitors. The protective behavior of these molecules is attributed to their adsorption on the metal surface, forming a protective layer that reduces corrosion. Detailed analysis using electrochemical methods, FESEM, AFM, and XPS, alongside computational approaches like DFT and Monte Carlo simulations, has provided insights into the mechanism of action and the efficiency of these compounds in corrosion protection (Paul, Yadav, & Obot, 2020).
Antidiabetic Activity
Another area of research interest is the antidiabetic potential of carbohydrazide-pyrazole derivatives. Synthesis and characterization of novel compounds in this class have shown promising α-glucosidase and α-amylase inhibition, which are key targets in managing type 2 diabetes. Molecular docking studies have supported these findings, suggesting that these compounds can tightly bind to the active site of enzymes, inhibiting their action. This property makes them potential candidates for developing new antidiabetic drugs (Karrouchi et al., 2021).
Molecular Docking and Spectroscopic Studies
Further research into carbohydrazide-pyrazole compounds has focused on their structural, docking, and spectroscopic properties. Studies have characterized these compounds using various spectroscopic techniques and single-crystal X-ray diffraction. Computational analyses, including DFT calculations and molecular docking, have been employed to understand the stability, reactivity, and potential biological activities of these molecules. Such studies underscore the versatility of these compounds in biological applications and their potential as therapeutic agents (Karrouchi et al., 2021).
Propriétés
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-14-8-6-12(7-9-14)16-10-17(22-21-16)18(24)23-20-11-13-4-2-3-5-15(13)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMWZDHIVCUXLN-JAIQZWGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2369351.png)

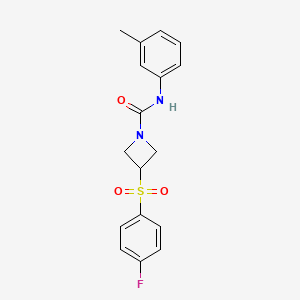
![2-[(2-ethylphenyl)amino]-5-oxo-N-(thien-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2369355.png)
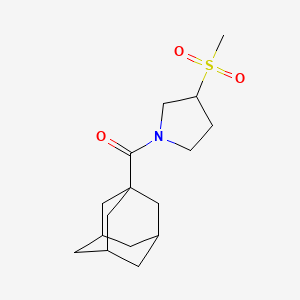
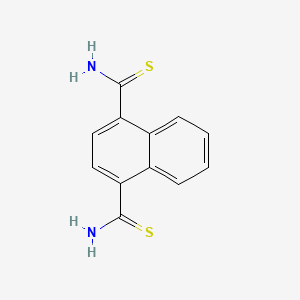
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2369359.png)

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)
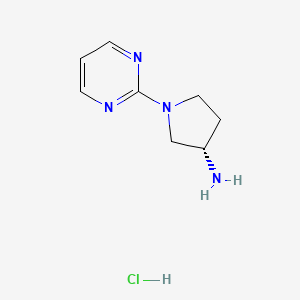
![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)
![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)
